Physicochemical properties of (5-Phenyl-1H-pyrrol-3-YL)methanol
Physicochemical properties of (5-Phenyl-1H-pyrrol-3-YL)methanol
An In-depth Technical Guide to the Physicochemical Properties of (5-Phenyl-1H-pyrrol-3-YL)methanol
Abstract
(5-Phenyl-1H-pyrrol-3-YL)methanol is a heterocyclic organic compound featuring a pyrrole core substituted with phenyl and hydroxymethyl groups. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications, particularly in the field of medicinal chemistry. The pyrrole scaffold is a privileged structure in drug discovery, and derivatives of (5-Phenyl-1H-pyrrol-3-YL)methanol are of significant interest for their potential as kinase inhibitors and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven insights into the handling and application of this versatile chemical building block.
Chemical Identity and Structure
(5-Phenyl-1H-pyrrol-3-YL)methanol is a molecule of significant interest in synthetic and medicinal chemistry. Its structure, featuring a central pyrrole ring, offers a versatile platform for the development of novel therapeutic agents.[1] The pyrrole ring is a five-membered aromatic heterocycle that is a common motif in a wide range of biologically active compounds.[2][3]
The key identifiers for (5-Phenyl-1H-pyrrol-3-YL)methanol are summarized in the table below:
| Identifier | Value | Source |
| IUPAC Name | (5-Phenyl-1H-pyrrol-3-yl)methanol | Appchem |
| CAS Number | 881673-95-6 | [4] |
| Molecular Formula | C₁₁H₁₁NO | [4] |
| Molecular Weight | 173.21 g/mol | [4] |
| SMILES | OCc1c[nH]c(c1)c1ccccc1 | [4] |
The presence of a phenyl group at the 5-position and a hydroxymethyl group at the 3-position of the pyrrole ring provides distinct sites for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules.[2]
Physicochemical Properties
Detailed experimental data on the physicochemical properties of (5-Phenyl-1H-pyrrol-3-YL)methanol are not extensively reported in the literature. However, based on the properties of structurally similar compounds, such as other phenyl-substituted pyrroles, we can infer a profile for this molecule. The following table summarizes the available and predicted properties.
| Property | Value/Prediction | Rationale/Notes |
| Physical Form | Expected to be a solid at room temperature. | Many similar aromatic alcohols and pyrrole derivatives are solids. |
| Melting Point | Not available. | Would require experimental determination. |
| Boiling Point | Predicted to be >300 °C. | High boiling point is expected due to the molecular weight and hydrogen bonding capability of the alcohol group. For comparison, a related compound, (5-Methyl-1-phenyl-1H-pyrrole-2,3-diyl)dimethanol, has a predicted boiling point of 363 °C.[5] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. | The aromatic nature of the phenyl and pyrrole rings suggests poor water solubility, while the polar alcohol group allows for solubility in polar organic solvents. |
| pKa | The acidic pKa of the N-H proton is predicted to be around 17-18. The alcoholic proton is expected to have a pKa around 16. | Pyrrole N-H protons are generally weakly acidic. The pKa of the alcoholic proton is similar to that of benzyl alcohol. |
| LogP | Predicted to be in the range of 1.5 - 2.5. | This prediction is based on the presence of both hydrophobic (phenyl, pyrrole) and hydrophilic (alcohol) groups. |
Synthesis and Characterization
A robust and reliable synthesis of (5-Phenyl-1H-pyrrol-3-YL)methanol can be achieved via a two-step process starting from the corresponding aldehyde, 5-Phenyl-1H-pyrrole-3-carboxaldehyde.
Synthesis Workflow
The overall synthetic strategy involves the formation of the pyrrole ring to yield the aldehyde precursor, followed by a selective reduction to the desired alcohol.
Caption: Synthetic workflow for (5-Phenyl-1H-pyrrol-3-YL)methanol.
Experimental Protocol
Step 1: Synthesis of 5-Phenyl-1H-pyrrole-3-carboxaldehyde
This precursor can be synthesized using methods such as the Van Leusen reaction, which involves the [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with an α,β-unsaturated ketone derived from benzaldehyde.[6]
-
Chalcone Formation: React benzaldehyde with an appropriate ketone in the presence of a base (e.g., NaOH or LiOH) in ethanol to form the chalcone intermediate.
-
Cycloaddition: To the chalcone intermediate, add tosylmethyl isocyanide (TosMIC) and a base such as sodium hydride (NaH) or potassium tert-butoxide in a suitable solvent like THF or DMSO.
-
Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield 5-Phenyl-1H-pyrrole-3-carboxaldehyde.[7][8]
Step 2: Reduction of 5-Phenyl-1H-pyrrole-3-carboxaldehyde to (5-Phenyl-1H-pyrrol-3-YL)methanol
This step involves the selective reduction of the aldehyde functional group to a primary alcohol.
-
Dissolution: Dissolve 5-Phenyl-1H-pyrrole-3-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C.
-
Addition of Reducing Agent: Slowly add a mild reducing agent such as sodium borohydride (NaBH₄) (1.1 eq) in portions to the solution while stirring. The use of a mild reducing agent is crucial to avoid over-reduction or reaction with the pyrrole ring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up: Carefully quench the reaction by adding water or a dilute acid (e.g., 1M HCl) to neutralize the excess reducing agent.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure (5-Phenyl-1H-pyrrol-3-YL)methanol.
Characterization
The identity and purity of the synthesized (5-Phenyl-1H-pyrrol-3-YL)methanol would be confirmed using standard analytical techniques:
-
¹H NMR: Expected to show characteristic peaks for the aromatic protons of the phenyl and pyrrole rings, a singlet for the CH₂ group, and a broad singlet for the OH proton.
-
¹³C NMR: Will show distinct signals for the carbons of the phenyl and pyrrole rings, as well as a signal for the CH₂OH carbon.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 173.21 would be observed.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and characteristic peaks for C-H and C=C bonds of the aromatic rings would be present.
Applications and Biological Relevance
The (5-Phenyl-1H-pyrrol-3-YL)methanol scaffold is a valuable building block in drug discovery due to the established biological activities of phenyl-pyrrole derivatives.[9] The pyrrole ring system provides a versatile platform for generating libraries of compounds with diverse biological activities.[1]
Role in Kinase Inhibitor Design
Protein kinases are crucial targets in drug discovery, particularly in oncology.[1] The phenyl-pyrrole scaffold can be strategically modified to achieve high potency and selectivity against various kinase targets.[1] For instance, derivatives of this core structure have been investigated as inhibitors of key kinases in signaling pathways related to cell proliferation and angiogenesis.[1]
Caption: Drug discovery workflow utilizing the phenyl-pyrrole scaffold.
Anti-inflammatory and Other Therapeutic Areas
Derivatives of phenyl(1H-pyrrol-3-yl)methanone, a closely related compound, have shown potential as anti-inflammatory agents by inhibiting enzymes like cyclooxygenase (COX).[6][10] The pyrrole nucleus is a common feature in several non-steroidal anti-inflammatory drugs (NSAIDs).[10] Furthermore, pyrrole-based compounds are being explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents.[3] A notable example of a drug containing a substituted 5-phenyl-1H-pyrrole core is Vonoprazan (TAK-438), a potassium-competitive acid blocker used to treat acid-related diseases.[11]
Safety and Handling
Conclusion
(5-Phenyl-1H-pyrrol-3-YL)methanol is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is achievable through established organic chemistry methods, and its scaffold is present in numerous biologically active molecules. The insights provided in this guide aim to support researchers in the effective utilization of this compound for the development of novel therapeutics.
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